molecular formula C10H16N2O B13573878 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane

2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B13573878
M. Wt: 180.25 g/mol
InChI Key: WSQXRLLCDZYEQT-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonyl-2,6-diazaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction between dichloroketene and olefins, resulting in the formation of the spiro compound. This multi-step synthesis often requires purification through chromatography due to low turnovers and moderate yields .

Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher turnover and yields. This method often eliminates the need for chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the scalable synthesis of related spiro compounds suggests that similar approaches could be adapted for large-scale production. The use of flow technology and continuous processing could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites, enhancing its selectivity and potency. For example, it can act as a surrogate for piperazine, which is known to interact with various receptors and enzymes .

Comparison with Similar Compounds

2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone

InChI

InChI=1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2

InChI Key

WSQXRLLCDZYEQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CNC3

Origin of Product

United States

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